molecular formula C10H16O B1209278 5-Isopropyl-2-methyl-2-cyclohexen-1-one CAS No. 43205-82-9

5-Isopropyl-2-methyl-2-cyclohexen-1-one

Cat. No. B1209278
CAS RN: 43205-82-9
M. Wt: 152.23 g/mol
InChI Key: WPGPCDVQHXOMQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-isopropyl-2-methyl-2-cyclohexen-1-one has been explored through various chemical reactions. For example, the cis and trans isomers of 5-substituted 2-methylcycloheptanones, including 5-isopropyl variants, were prepared via the treatment of appropriate cyclohexanone with diazoethane, yielding 80-90% of the desired product (Marshall & Partridge, 1968). Additionally, methods involving Claisen rearrangement and cyclopropanation reactions have been used to synthesize structurally related compounds, demonstrating the versatility of synthetic approaches (Becker & Weyerstahl, 1979).

Molecular Structure Analysis

The molecular and crystalline structures of compounds similar to 5-isopropyl-2-methyl-2-cyclohexen-1-one have been investigated through techniques such as NMR spectroscopy and X-ray diffraction analysis. Studies reveal the predominance of trans-trans configuration in certain derivatives, indicating the influence of stereochemistry on the physical properties and reactivity of these molecules (Shishkina et al., 2007).

Chemical Reactions and Properties

The reactivity of 5-isopropyl-2-methyl-2-cyclohexen-1-one and its derivatives has been explored in various chemical transformations. For instance, reactions with thioacetals or thiols in the presence of aluminum chloride have been utilized to obtain alkyl sulfides, showcasing the compound's versatility in organic synthesis (Akiyama, 1977).

Physical Properties Analysis

The physical properties of compounds within this chemical family have been elucidated through spectroscopic methods, including FT-IR, FT-Raman, and NMR. These studies provide insight into the molecular dynamics, structure-property relationships, and potential applications in fields such as nonlinear optics and materials science (Menon et al., 2017).

Scientific Research Applications

Chemical Synthesis and Reaction Studies

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a derivative of cyclohexenone, has been studied in various chemical reactions and syntheses. For instance, Hakola et al. (1993) identified 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions involving β-phellandrene with OH radicals and ozone, indicating its relevance in atmospheric chemistry studies (Hakola et al., 1993). Similarly, Akiyama (1977) reported on the synthesis of 2-Isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides, demonstrating the compound's potential in organic synthesis (Akiyama, 1977).

Natural Product Synthesis

5-Isopropyl-2-methyl-2-cyclohexen-1-one has been identified in natural products. Thomas et al. (1981) found this compound in the oil of Anthemis nobilis, a type of Roman Camomile. They also described its synthesis, which is significant for studies on natural product chemistry and biogenesis (Thomas et al., 1981).

Flavor and Fragrance Chemistry

In the field of flavor and fragrance chemistry, this compound has shown relevance. Naoshima et al. (1984) synthesized homologs of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, noting their different flavor properties, such as burnt sugar-like and fresh grass odors. This highlights its application in the development of flavoring agents and fragrances (Naoshima et al., 1984).

Potential in Fuel Chemistry

5-Isopropyl-2-methyl-2-cyclohexen-1-one's derivatives have been explored in the context of fuel chemistry. Gong et al. (2018) studied the pyrolysis of p-menthane, a related isoprenoid hydrocarbon, as a potential fuel, indicating possible applications of its derivatives in renewable energy research (Gong et al., 2018).

properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPCDVQHXOMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962964
Record name 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-propan-2-ylcyclohex-2-en-1-one

CAS RN

43205-82-9, 33375-08-5
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043205829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-Carvotanacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of carvone (45 μL, 0.29 mmol) and rac-32 (8.0 mg, 0.0051 mmol, 1.8 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 49 as a colorless oil (43 mg, 96%). 1H NMR36 (300 MHz, CDCl3): δ 6.72-6.69 (m, 1H), 2.53-2.47 (m, 1H), 2.37-2.27 (m, 1H), 2.13-1.99 (m, 2H), 1.85-1.78 (m, 1H), 1.73-1.72 (m, 3H), 1.54 (quin, 1H, J=6.6 Hz), 0.87 (dd, 6H, J=6.9 Hz, 0.9 Hz); 13C NMR (75.5 MHz, CDCl3): δ 200.6, 145.2, 135.2, 42.0, 41.9, 31.9, 29.8, 19.5, 19.4 15.6.
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-2-methyl-2-cyclohexen-1-one
Reactant of Route 2
5-Isopropyl-2-methyl-2-cyclohexen-1-one
Reactant of Route 3
5-Isopropyl-2-methyl-2-cyclohexen-1-one
Reactant of Route 4
5-Isopropyl-2-methyl-2-cyclohexen-1-one
Reactant of Route 5
5-Isopropyl-2-methyl-2-cyclohexen-1-one
Reactant of Route 6
5-Isopropyl-2-methyl-2-cyclohexen-1-one

Citations

For This Compound
23
Citations
AM Nilsson, E Gäfvert, L Salvador, K Luthman… - Contact …, 2001 - Wiley Online Library
… Cross-reactivity was observed for analogue 3 ((5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one). No cross-reactions were observed for analogues 1 ((2R,5R)-5-isopropenyl-2-methyl …
Number of citations: 30 onlinelibrary.wiley.com
DH Hua, K Takasu, X Huang, GS Millward, Y Chen… - Tetrahedron, 2000 - Elsevier
… (R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one (21). This compound was prepared by following the reported procedure 12 in 85% yield. H NMR (CDCl 3 ) δ 6.74 (m, 1H, C3H), 2.60–1.60 …
Number of citations: 6 www.sciencedirect.com
Y Jiang, X He, PR Ortiz de Montellano - Biochemistry, 2006 - ACS Publications
… The ring-opened product from the radical intermediate, 5-hydroxy- 5-isopropyl-2-methyl-2-cyclohexen-1-one, was produced in 0.1% yield. As shown previously by chemical experiments …
Number of citations: 58 pubs.acs.org
GH Posner, J Sterling, CE Whitten… - Journal of the …, 1975 - ACS Publications
Results are reported on alkylation reactions of four different structural types of cycloalkanone enolate ions (1-4) each of which is generated regiospecifically via an organocopper …
Number of citations: 167 pubs.acs.org
EA Shahat, RO Bakr, OA Eldahshan… - Chemistry & …, 2017 - Wiley Online Library
… The main components identified in this oil were 55.1% of 5-isopropyl-2-methyl-2-cyclohexen-1-one, 20.6% of methylbenzene, and (Z)-citral (2.9%).3 Twenty-seven components were …
Number of citations: 34 onlinelibrary.wiley.com
A Jamshidzadeh, A Hamedi, A Altalqi, A Najibi - academia.edu
… (5-isopropyl-2-methyl-2cyclohexen-1-one). This compound was previously reported from essential oil of Prunus mahaleb 20 , Psidium salutare …
Number of citations: 2 www.academia.edu
M Zielińska-Błajet, P Pietrusiak… - International Journal of …, 2021 - mdpi.com
… Carvone (2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one; 5-isopropyl-2-methyl-2-cyclohexen-1-one; CVN) is an important cyclic unsaturated monoterpenoid ketone which exhibits …
Number of citations: 22 www.mdpi.com
CK Sha, RT Chiu, CF Yang, NT Yao… - Journal of the …, 1997 - ACS Publications
… (4R,5S)-4-(Dimethoxymethyl)-5-isopropyl-2-methyl-2-cyclohexen-1-one (7). To a suspension of anhydrous ferric chloride (1.68 g, 10.4 mmol) in THF (40 mL) at −20 C was added …
Number of citations: 86 pubs.acs.org
J Yu, XY Liu, B Yang, J Wang, FQ Zhang… - Journal of the American …, 2013 - BioOne
Constituents in rosemary (Rosmarinus officinalis) have been shown to have larvicidal activity against invertebrates. In order to explore the properties of crude extract of rosemary further, …
Number of citations: 20 bioone.org
LTS Pina, MR Serafini, MA Oliveira, LA Sampaio… - Phytochemistry, 2022 - Elsevier
Natural products from plants have gained prominence in the search for therapeutic alternatives. Monoterpenes, such as carvone, are suggested as candidates for the treatment of …
Number of citations: 16 www.sciencedirect.com

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